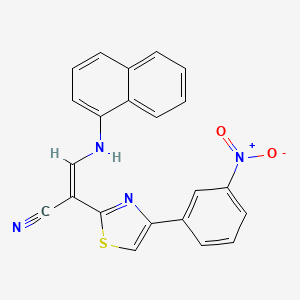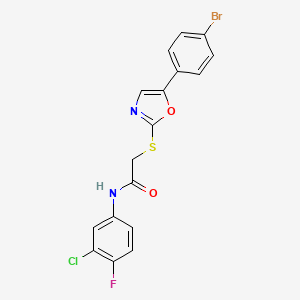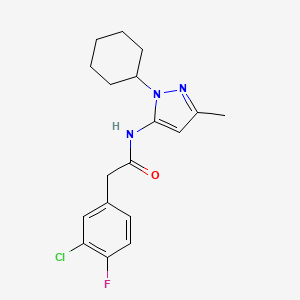
(Z)-3-(naphthalen-1-ylamino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(naphthalen-1-ylamino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a complex molecule with a unique structure that makes it ideal for various research purposes. In
科学的研究の応用
Scintillator Materials
Plastic scintillators are materials that exhibit luminescence when exposed to ionizing radiation, and they are essential in various radiation detection applications. The study by Salimgareeva and Kolesov (2005) discusses the scintillation properties of plastic scintillators based on polymethyl methacrylate, which incorporate various luminescent dyes. The research highlights the potential of using naphthalene derivatives as secondary solvents in these scintillators, affecting their scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage (Salimgareeva & Kolesov, 2005).
Structure-Activity Relationships
Understanding the structure-activity relationships of chemical compounds is crucial for designing drugs and functional materials. The review by Drehsen and Engel (1983) delves into the structure-activity relationships of thiophene derivatives, including naphthalene and thiazole analogs, over the past decade. The study arranges the investigated compounds according to their therapeutic properties and biological test systems, providing a comprehensive overview of the broad spectrum of molecular structures and activities. However, it concludes that no general activity pattern exists, highlighting the complexity of predicting the bioactivity of such compounds based on structure alone (Drehsen & Engel, 1983).
Environmental and Human Health Impact
Polychlorinated naphthalenes (PCNs) are environmental pollutants with similarities to other well-known contaminants such as polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Domingo (2004) reviews human exposure to PCNs through dietary intake, focusing primarily on aquatic species due to limited data availability. The study emphasizes the necessity for further research into the dietary intake and potential health effects of PCNs, given their toxicological profile and the current scarcity of data on non-occupationally exposed populations (Domingo, 2004).
特性
IUPAC Name |
(Z)-3-(naphthalen-1-ylamino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O2S/c23-12-17(13-24-20-10-4-6-15-5-1-2-9-19(15)20)22-25-21(14-29-22)16-7-3-8-18(11-16)26(27)28/h1-11,13-14,24H/b17-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPFWRKVDONSNR-LGMDPLHJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC=C(C#N)C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N/C=C(/C#N)\C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino}propanoic acid](/img/structure/B2373847.png)
![N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2373848.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2373849.png)

![3-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2373852.png)
![7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2373854.png)


![2-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile](/img/structure/B2373861.png)


![N-[(4-methylphenyl)methyl]-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2373867.png)

![N-(3-chloro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2373869.png)